![molecular formula C14H19Br B14402743 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene CAS No. 89506-94-5](/img/structure/B14402743.png)
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bromine atom attached to a bicyclo[8.3.1]tetradeca-1(14),10,12-triene framework, which includes multiple aromatic rings and a distinctive eleven-membered ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene typically involves the bromination of bicyclo[8.3.1]tetradeca-1(14),10,12-triene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine atom selectively attaches to the 11th position of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable bromination. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent bicyclic hydrocarbon.
Scientific Research Applications
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine atom can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 11,12,13-Tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
- 11,13-Dibromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
Uniqueness
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is unique due to its specific bromination pattern and the presence of a single bromine atom, which allows for selective reactions. In contrast, compounds with multiple bromine atoms, such as 11,12,13-tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene, exhibit different reactivity and applications .
Properties
CAS No. |
89506-94-5 |
|---|---|
Molecular Formula |
C14H19Br |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
11-bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene |
InChI |
InChI=1S/C14H19Br/c15-14-10-9-12-7-5-3-1-2-4-6-8-13(14)11-12/h9-11H,1-8H2 |
InChI Key |
XPLJZYFJXLSDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=C(C=CC(=C2)CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


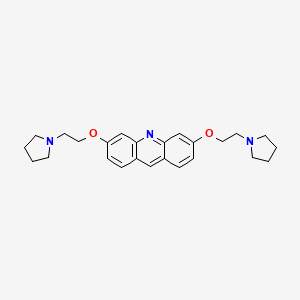
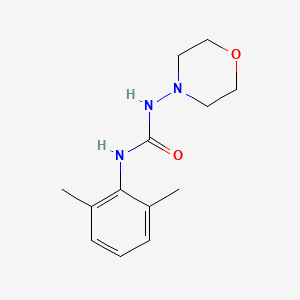


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)


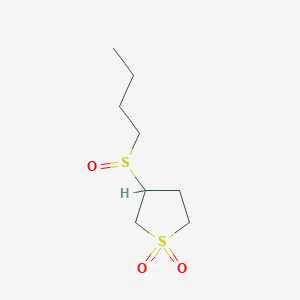
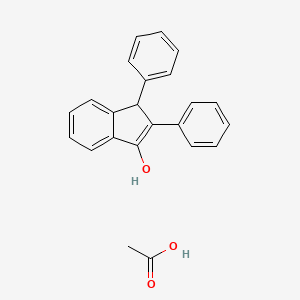
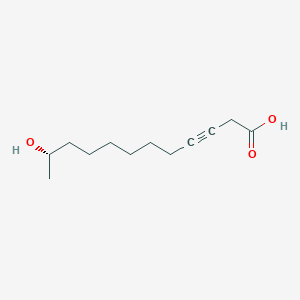
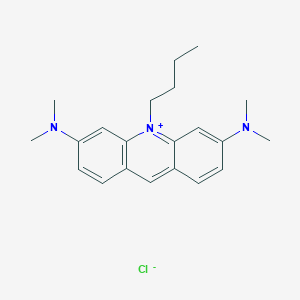
methanone](/img/structure/B14402737.png)
